8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H24N8O2S and its molecular weight is 416.5. The purity is usually 95%.
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Scientific Research Applications
Receptor Affinity and Pharmacological Evaluation
New derivatives of arylpiperazine linked to the pyrimido[2,1-f]purine fragment, closely related to the queried compound, have been synthesized and evaluated for their affinity towards various receptors, such as 5-HT(1A), 5-HT(2A), alpha(1), and D(2). These compounds showed high affinity for 5-HT(1A) and alpha(1) receptors, indicating potential as mixed ligands with applications in neurological and psychological disorders. For instance, certain derivatives exhibited marked anxiolytic-like activity and antidepressant-like activity in animal models, comparable to reference drugs like diazepam (Jurczyk et al., 2004).
Analgesic Activity
Derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl with terminal carboxylic, ester, or amide moieties, sharing a core resemblance with the queried compound, have shown significant analgesic and anti-inflammatory effects. These findings highlight the potential of such compounds in developing new analgesic and anti-inflammatory agents, outperforming reference drugs in efficacy (Zygmunt et al., 2015).
Anti-tubercular Evaluation
In the development of treatments against tuberculosis, nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs, sharing structural features with the queried compound, have been synthesized and evaluated. These compounds demonstrated potent activity against Mycobacterium tuberculosis, with some showing promising drug-like properties suitable for further lead modification (Vavaiya et al., 2022).
Synthesis Methodologies
Research has also focused on the synthesis of novel pyrimidinyl purine diones, including methodologies that could potentially be applied to the synthesis of the queried compound. These methodologies offer a one-pot facile approach to synthesizing novel derivatives, expanding the toolkit for creating compounds with various therapeutic potentials (Yadava et al., 2010).
properties
IUPAC Name |
8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8O2S/c1-3-24-7-9-25(10-8-24)17-21-14-13(15(27)22-18(28)23(14)2)26(17)11-12-29-16-19-5-4-6-20-16/h4-6H,3,7-12H2,1-2H3,(H,22,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGHQSOXSBVXHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CCSC4=NC=CC=N4)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione |
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